3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea
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Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important bioactive compounds and drugs . The compound also contains a urea group and a naphthalene group, which may contribute to its properties and reactivity.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through various methods such as intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The compound contains a pyrazole ring, a phenyl ring, an ethyl group, a urea group, and a naphthalene group. The presence of these groups can influence the compound’s physical and chemical properties .Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, and shows potent NAMPT activity . The interaction results in the modulation of the NAD+ salvage pathway, which has wide-ranging effects on cellular metabolism and aging processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, cell survival, and aging . The downstream effects of modulating this pathway can have significant impacts on these processes.
Pharmacokinetics
It’s known that the compound’s lipophilicity was modulated to attenuate cyp inhibition towards multiple cyp isoforms . This suggests that the compound has been optimized for better absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The result of the compound’s action is the potent activation of NAMPT, leading to modulation of the NAD+ salvage pathway . This can have wide-ranging effects on cellular metabolism and aging processes . Additionally, the compound shows attenuated CYP inhibition towards multiple CYP isoforms, suggesting reduced potential for drug-drug interactions .
Properties
IUPAC Name |
1-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-28-23(14-16-27-28)20-11-9-18(10-12-20)13-15-25-24(29)26-17-21-7-4-6-19-5-2-3-8-22(19)21/h2-12,14,16H,13,15,17H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWICSAKTYCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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